molecular formula C10H19NO3 B14130812 Pivaloyl-L-valine CAS No. 32909-50-5

Pivaloyl-L-valine

Cat. No.: B14130812
CAS No.: 32909-50-5
M. Wt: 201.26 g/mol
InChI Key: OXLOTCJAYCHDBD-ZETCQYMHSA-N
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Description

Historical Context and Evolution of Pivaloyl Moieties in Amino Acid Chemistry

The use of protecting groups is a fundamental concept in peptide chemistry, enabling chemists to selectively react specific functional groups within a multifunctional molecule like an amino acid. The pivaloyl group, derived from pivalic acid, emerged as a useful N-protecting group in peptide synthesis. Historically, peptide synthesis has relied on the formation of amide bonds between amino acids. A key challenge has always been to prevent the amino group of one amino acid from reacting with itself or in other undesired ways during the activation of its carboxyl group for coupling.

The development of mixed anhydrides was a significant step forward in peptide coupling reactions. Pivaloyl chloride (trimethylacetyl chloride) became a favored reagent for creating mixed anhydrides with N-protected amino acids. google.com This method, often referred to as the "pivaloyl chloride method," involves reacting an N-acylamino acid with pivaloyl chloride in the presence of a base. google.com The resulting mixed anhydride (B1165640) is highly reactive and can efficiently form a peptide bond with another amino acid or peptide ester. This approach was described in foundational texts on peptide synthesis, highlighting its role in the assembly of peptide chains. google.com Over time, the application of pivaloyl groups has expanded beyond simple protection to more complex roles in directing chemical reactions. researchgate.netacs.org

Significance of the Pivaloyl Group in Amino Acid and Peptide Derivatization

The pivaloyl group (Piv) is a bulky functional group, specifically a tert-butyl carbonyl group. evitachem.com Its significance in the derivatization of amino acids like L-valine stems from several key characteristics:

Steric Hindrance and Protection: The primary function of the pivaloyl group is to act as a protecting group for the amino function. evitachem.com Its large size, owing to the tert-butyl substituent, provides substantial steric hindrance. This bulkiness effectively shields the amino group from participating in unwanted side reactions during multi-step syntheses. evitachem.com

Prevention of Racemization: In peptide synthesis, a major concern is the loss of stereochemical integrity (racemization) at the chiral center of the amino acid being activated. The use of pivaloyl chloride to form mixed anhydrides has been shown to be effective in minimizing this risk. The electron-releasing nature of the tert-butyl group is also thought to help prevent the formation of oxazolinone, an intermediate that can lead to racemization. oup.com

Activation for Coupling: Beyond protection, the formation of a pivaloyl mixed anhydride activates the carboxyl group of the amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. google.comaurigeneservices.com This activation is a critical step in forming the peptide bond.

Directing Group in C-H Functionalization: In more modern applications, the pivaloyl group has been employed as a directing group. It can guide metal catalysts to specific C-H bonds within a molecule, enabling site-selective functionalization, a powerful tool for creating complex molecular architectures. researchgate.net

The combination of robust protection, activation, and stereochemical control makes the pivaloyl group a valuable tool in the chemist's arsenal (B13267) for amino acid and peptide manipulation.

Overview of Pivaloyl-L-valine as a Key Intermediate in Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly pharmaceuticals. Its inherent chirality, derived from L-valine, makes it an important chiral building block for creating enantiomerically pure target molecules. medcraveonline.com L-valine and its derivatives are components of numerous antiviral agents, including inhibitors for HIV and Hepatitis C Virus (HCV). researchgate.netnih.govnih.gov

A prominent recent example of its application is in the synthesis of Nirmatrelvir, the active antiviral component in Paxlovid. nih.govnih.gov In some synthetic routes to Nirmatrelvir, pivaloyl chloride is used to activate a carboxylic acid component as a mixed anhydride, which then reacts with an amine fragment to form a crucial amide bond. aurigeneservices.com This highlights the continued relevance of pivaloyl-based activation strategies in the large-scale production of complex modern drugs.

Furthermore, this compound and similar derivatives are used in chiral chromatography as chiral selectors for the separation of enantiomers. evitachem.com The derivatization of amino acids with pivaloyl groups can also yield volatile compounds suitable for analysis by gas chromatography, allowing for the separation and quantification of amino acid enantiomers. oup.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 32909-50-5
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Appearance White to off-white solid

| Classification | Amino acid derivative, Protecting group |

Data sourced from publicly available chemical databases.

Table 2: Chemical Compounds Mentioned

Compound Name Role/Context
This compound The subject of the article; a protected amino acid derivative. evitachem.com
L-valine A natural, essential amino acid; the precursor to this compound. evitachem.com
Pivaloyl chloride Reagent used to introduce the pivaloyl group. evitachem.comgoogle.com
Nirmatrelvir An antiviral drug for COVID-19; its synthesis can involve a pivaloyl mixed anhydride. aurigeneservices.comnih.gov
Pivalic acid The carboxylic acid from which the pivaloyl group is derived. evitachem.com
Ritonavir A pharmacokinetic booster used in combination with Nirmatrelvir (in Paxlovid). aurigeneservices.com
Remdesivir An antiviral drug; its synthesis involves complex nucleoside chemistry. nih.govnih.gov
Valacyclovir An antiviral prodrug derived from the amino acid L-valine. scirp.org
Ganciclovir An antiviral medication; its prodrug, Valganciclovir, is an L-valine ester. nih.gov

| Boceprevir | An HCV protease inhibitor with structural similarities to Nirmatrelvir. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32909-50-5

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2S)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

OXLOTCJAYCHDBD-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Pivaloyl L Valine

Direct Synthesis of Pivaloyl-L-valine and its Derivatives

The direct synthesis of this compound and its derivatives is primarily achieved through acylation and mixed anhydride (B1165640) methodologies. These methods are fundamental in preparing this compound for its various applications.

Acylation Reactions for N-Pivaloyl-Amino Acid Formation

The formation of N-pivaloyl-amino acids, including this compound, is commonly accomplished through the acylation of the corresponding amino acid. This reaction involves treating the amino acid with pivaloyl chloride in the presence of a base. evitachem.com The amino group of the L-valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride in a nucleophilic acyl substitution reaction. evitachem.com

The reaction is typically carried out in an aqueous medium with a base like sodium hydroxide (B78521) to facilitate the reaction and neutralize the hydrochloric acid byproduct. evitachem.com Optimization of reaction conditions is crucial to maximize the yield and minimize the formation of side products. evitachem.com Following the reaction, purification techniques such as high-performance liquid chromatography are often employed to obtain the this compound with high enantiomeric purity. evitachem.com

Reactant 1Reactant 2BaseSolventProduct
L-valinePivaloyl chlorideSodium hydroxideAqueous solutionThis compound

Mixed Anhydride Approaches for Pivaloyl-Mediated Coupling

The mixed anhydride method is a widely used technique in peptide synthesis for forming amide bonds. thieme-connect.de Pivaloyl chloride is a preferred reagent for generating mixed anhydrides, especially when dealing with sterically hindered amines. thieme-connect.de In this approach, an N-protected amino acid is reacted with pivaloyl chloride in the presence of a tertiary amine, such as triethylamine (B128534) or N-methylmorpholine, at low temperatures to form a mixed anhydride. thieme-connect.degoogleapis.com This activated intermediate is then reacted with the amino group of another amino acid or peptide to form the desired peptide bond. thieme-connect.degoogleapis.com

The use of pivaloyl chloride in this context can be superior to other reagents like isobutyl chloroformate, particularly for coupling sterically hindered amino acids. thieme-connect.de The process is valued for its rapid reaction rates, high yields, and the ease of removal of byproducts. thieme-connect.de However, careful control of the reaction conditions is necessary to prevent side reactions such as disproportionation of the mixed anhydride into symmetrical anhydrides. google.com

Application in Peptide Synthesis Strategies

This compound and the use of pivaloyl chloride as a reagent are integral to several strategies in peptide synthesis, impacting both the efficiency and stereochemical outcome of the process.

Pivaloyl Chloride as a Reagent for Amino Acid Chlorination

Pivaloyl chloride is one of several chlorinating agents, alongside thionyl chloride and oxalyl chloride, used to convert N-protected amino acids into their corresponding acid chlorides. uni-kiel.deglobalresearchonline.net This activation step makes the carboxyl group highly reactive towards nucleophilic attack by an amine, facilitating peptide bond formation. core.ac.uk The acid chloride method is particularly recommended for the coupling of extremely hindered amino acids. globalresearchonline.net

However, a significant drawback of this method is the potential for racemization of the amino acid chloride, especially those with acid-labile protecting groups, through the formation of an oxazolone (B7731731) intermediate. uni-kiel.deglobalresearchonline.net Despite its high reactivity and low cost, this risk of compromising the stereochemical integrity of the peptide has historically limited its application. uni-kiel.deglobalresearchonline.net

Chlorinating ReagentApplicationKey Consideration
Pivaloyl chlorideFormation of amino acid chloridesRisk of racemization uni-kiel.deglobalresearchonline.net
Thionyl chlorideFormation of amino acid chloridesRisk of racemization uni-kiel.deglobalresearchonline.net
Oxalyl chlorideFormation of amino acid chloridesRisk of racemization uni-kiel.deglobalresearchonline.net

Stereochemical Integrity During Pivaloyl-Mediated Amide Bond Formation

Maintaining stereochemical integrity at the chiral center of the amino acid is a critical challenge in peptide synthesis. uni-kiel.de Racemization can occur during the coupling reaction, often through the formation of an oxazolone intermediate. uni-kiel.de The use of pivaloyl chloride in mixed anhydride couplings requires careful control of reaction conditions, such as low temperatures and short activation times, to suppress racemization and other side reactions. ekb.eg

The choice of base can also influence the degree of racemization. While the mixed anhydride method is generally effective, the development of various other coupling reagents with built-in racemization suppressants has offered alternatives to mitigate this issue. thieme-connect.deuni-kiel.de

Integration into Solid-Phase and Solution-Phase Peptide Synthesis Protocols

The principles involving pivaloyl chloride are applicable to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

In solution-phase synthesis , the mixed anhydride method using pivaloyl chloride is a well-established technique for coupling amino acid segments. thieme-connect.degoogle.com This method allows for the synthesis of peptides in a dissolved state, with purification of intermediates at each step. unpatti.ac.id

In solid-phase peptide synthesis (SPPS) , a growing peptide chain is covalently attached to an insoluble solid support. americanpeptidesociety.org Reagents are added in solution, and excess reagents and byproducts are removed by simple filtration and washing. unpatti.ac.idamericanpeptidesociety.org The mixed anhydride method, including the use of pivaloyl chloride for activation, can be integrated into SPPS protocols. googleapis.com This involves activating an N-protected amino acid as its mixed anhydride and then coupling it to the free amino group of the peptide chain on the solid support. googleapis.com The efficiency of SPPS has made it a popular choice for the synthesis of long peptides. unpatti.ac.idmasterorganicchemistry.com

Synthesis PhaseDescriptionRole of Pivaloyl Chemistry
Solution-PhasePeptide synthesis occurs in a dissolved state, with intermediate purification. unpatti.ac.idUsed in the mixed anhydride method for coupling amino acid segments. thieme-connect.degoogle.com
Solid-Phase (SPPS)Peptide chain is grown on a solid support, simplifying purification. unpatti.ac.idamericanpeptidesociety.orgCan be used to form mixed anhydrides for coupling to the resin-bound peptide. googleapis.com

Role in Asymmetric Synthesis and Chiral Auxiliary Applications

The structural features of this compound, specifically the bulky pivaloyl group and the chiral center of the valine residue, make it a valuable component in asymmetric synthesis. These features provide the necessary steric hindrance to control the stereochemical outcome of reactions.

This compound as a Precursor for Chiral Auxiliary Systems

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. This compound serves as a precursor for such systems. For instance, L-valine can be used to create chiral auxiliaries for the asymmetric synthesis of amino acids. wikipedia.org The Schöllkopf method, a well-established process for asymmetric amino acid synthesis, utilizes a bis-lactim ether derived from the dipeptide of glycine (B1666218) and (R)-valine as a chiral auxiliary. wikipedia.org The bulky isopropyl group of the valine shields one face of a carbanionic center, leading to highly stereoselective alkylation. wikipedia.org This method is known for achieving high enantiomeric excess, often exceeding 95%. wikipedia.org Although not directly this compound, this highlights the utility of the valine scaffold in creating effective chiral auxiliaries.

Diastereoselective Synthesis Mediated by Valine-Derived Chiral Auxiliaries

Valine-derived chiral auxiliaries, including those conceptually related to this compound, have demonstrated significant utility in diastereoselective synthesis. For example, imines derived from valine tert-butyl ester participate in Lewis acid-catalyzed hetero-Diels-Alder reactions with high diastereoselectivity. researchgate.net Similarly, mono-lactim ethers derived from L-valine have been employed as chiral synthons for stereoselective alkylations, allowing for the preparation of pseudo-peptides with controlled stereochemistry. nih.gov The stereochemical outcome is dictated by the trans-induction of the chiral synthon, and the sequence of electrophile addition can be varied to produce different stereoisomers. nih.gov

The following table summarizes the diastereoselectivity achieved in reactions mediated by valine-derived chiral auxiliaries:

Reaction TypeChiral AuxiliaryDiastereomeric Ratio/ExcessReference
Hetero-Diels-AlderImine from valine tert-butyl ester92:8 - 97:3 researchgate.net
AlkylationMono-lactim ether from L-valineHigh trans-induction nih.gov

Asymmetric Hydrogenation Studies Utilizing this compound Intermediates

This compound has been directly involved in studies of asymmetric hydrogenation. In one study, the phenylhydrazone of methyl N-(3,3-dimethyl-2-oxobutanoyl)-L-valinate was hydrogenated using palladium catalysts. oup.com This reaction resulted in the formation of a t-leucyl dipeptide with the newly formed t-leucine moiety having an L-configuration. The diastereomeric ratio of the product was influenced by the choice of catalyst and reaction temperature. oup.com

Furthermore, a novel dihydroazepine-bridged BIPHEP phosphoramidite (B1245037) ligand incorporating a this compound moiety has been synthesized and evaluated in rhodium-catalyzed asymmetric hydrogenation. researchgate.netresearchgate.net This ligand system demonstrated good enantioselectivity in the hydrogenation of various substrates. researchgate.netresearchgate.net

The table below presents data from asymmetric hydrogenation experiments involving this compound intermediates:

SubstrateCatalystDiastereomeric Ratio (L-L : D-L)Temperature (°C)Reference
Phenylhydrazone of methyl N-(3,3-dimethyl-2-oxobutanoyl)-L-valinatePd-C66 : 3410 oup.com
Phenylhydrazone of methyl N-(3,3-dimethyl-2-oxobutanoyl)-L-valinatePd-C67 : 3350 oup.com
Phenylhydrazone of methyl N-(3,3-dimethyl-2-oxobutanoyl)-L-valinatePd black77 : 2350 oup.com
Phenylhydrazone of methyl N-(3,3-dimethyl-2-oxobutanoyl)-L-valinatePdO78 : 2250 oup.com

Novel this compound-Derived Reagents for Organic Transformations

The unique properties of the pivaloyl group have led to the development of novel reagents for various organic transformations.

Pivaloyl Chloride/DMF Complex in Chlorination Reactions

A complex formed from pivaloyl chloride and N,N-dimethylformamide (DMF) serves as a mild and efficient reagent for the conversion of alcohols to chlorides. researchgate.netresearchgate.net This reagent system is considered an attractive alternative to more toxic chlorinating agents. unco.edu The reaction is quite general, applicable to a wide range of alcohols including primary, secondary, allylic, and benzylic alcohols, affording the corresponding chlorides in moderate to good yields. researchgate.netunco.edu The mechanism is thought to involve the in-situ generation of a Vilsmeier-Haack type reagent. researchgate.netscirp.org

Advanced Spectroscopic and Structural Characterization of Pivaloyl L Valine and Its Complexes

Crystallographic Investigations

Crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, packing, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining molecular structure. While a dedicated SC-XRD study for pure, isolated pivaloyl-L-valine is not prominently available in the reviewed literature, analysis of its derivatives and complexes provides significant structural insights.

For instance, the crystal structure of a novel azepine-bridged BIPHEP phosphoramidite (B1245037) ligand incorporating a this compound moiety has been elucidated. In this complex, the this compound unit acts as a chiral selector. The X-ray analysis revealed a supramolecular C2-symmetric dimer formed from two C1-symmetric subunits, stabilized by hydrogen bonds between the amide NH and the carbonyl oxygen of an adjacent amide group. beilstein-journals.org This demonstrates the crucial role of the amide bond of the this compound in directing the formation of higher-order structures through specific hydrogen bonding patterns. beilstein-journals.org

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases, analyzing polymorphism, and assessing the purity of crystalline materials. researchgate.net Each crystalline form of a compound produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

While specific PXRD patterns for this compound are not widely published, the principles of PXRD analysis can be understood from studies on its parent compound, L-valine, and other derivatives. The PXRD pattern of pure L-valine shows well-defined, sharp peaks, indicating its highly crystalline nature. researchgate.net These patterns are used to confirm the crystal system (monoclinic for L-valine) and lattice parameters, which are in agreement with single-crystal data. researchgate.net

The study of polymorphism is critical, as different crystalline forms can possess distinct physical properties. PXRD is the primary tool for identifying and quantifying different polymorphs in a sample. nih.gov For a compound like this compound, different crystallization conditions could potentially lead to various polymorphs or pseudopolymorphs (solvates/hydrates). Each form would yield a distinct PXRD pattern. The technique can also be used to monitor phase transformations induced by factors like temperature or humidity. nih.gov Although direct data is scarce for this compound, PXRD has been successfully used to determine the structures of other peptide materials, including those containing pivaloyl groups, demonstrating its applicability in this area. nih.gov

Table 1: Representative Powder X-ray Diffraction Peaks for L-Valine. researchgate.net
Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
14.556.0845
17.705.01100
20.354.3630
24.753.5955
29.203.0660
35.802.5140

Co-crystallization is a technique used to design crystalline materials with modified physicochemical properties by combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former. nih.gov Amino acids and their derivatives are excellent candidates for co-formers due to their ability to form robust hydrogen bonds via their carboxyl and amino groups. nih.gov

L-valine and its derivatives participate in co-crystallization, forming multi-component crystals with defined stoichiometric ratios. scirp.org The formation of these co-crystals is driven by non-covalent interactions, primarily hydrogen bonding. The branched, hydrophobic side chain of valine also contributes to the crystal packing through van der Waals interactions. Studies have shown that the similarity in crystal structures and side chains between branched-chain amino acids facilitates the formation of solid solutions or co-crystals. scirp.org

For example, co-crystals of the antiviral drug acyclovir (B1169) have been successfully formed with various dicarboxylic acids, enhancing the drug's solubility. mdpi.com While direct studies on this compound co-crystals are limited, the principles are transferable. The pivaloyl group, being a bulky and hydrophobic N-protecting group, would significantly influence the intermolecular interactions. It blocks the hydrogen-donating ability of the amide proton, forcing hydrogen bond formation to occur primarily through the carboxylic acid group. This directed interaction can be exploited to form co-crystals with specific architectures and properties. The development of co-crystals typically begins with screening methods like solvent evaporation or grinding, followed by scale-up in solution-based crystallization processes. mdpi.comresearchgate.net

Powder X-ray Diffraction Studies of Crystalline Forms and Polymorphs

Detailed Spectroscopic Analyses

Spectroscopic methods provide detailed information about molecular structure, bonding, and the local environment of atoms, complementing the long-range order information from crystallographic studies.

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and studying dynamic processes in solution. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, one can determine the connectivity of atoms and the conformational preferences of a molecule. rsc.org

For N-acyl amino acids like this compound, NMR is particularly useful for studying the conformation around the amide bond. jst.go.jp The presence of the acyl group can lead to restricted rotation, resulting in distinct conformers (rotamers) that may be observable on the NMR timescale. rsc.orgrsc.org

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the pivaloyl and the valine moieties.

Pivaloyl Group: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.0-1.3 ppm. beilstein-journals.org

Valine Moiety:

An amide proton (NH) signal, which is often broad and appears downfield (typically 5.5-8.5 ppm). Its chemical shift is sensitive to solvent, concentration, and hydrogen bonding. researchgate.netnih.gov

The α-proton (CH-N) signal, appearing as a doublet of doublets.

The β-proton (CH of isopropyl) signal, appearing as a multiplet.

Two distinct signals (doublets) for the diastereotopic methyl groups of the isopropyl side chain. rsc.org

Carboxylic Acid Proton: A very broad signal at the far downfield end of the spectrum (>10 ppm), which is often not observed due to exchange with trace water in the solvent.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Pivaloyl Group:

A quaternary carbon signal from the C=O group, appearing significantly downfield in the amide region (175-180 ppm). rsc.org

A quaternary carbon signal for the tert-butyl group (C(CH₃)₃).

A signal for the three equivalent methyl carbons of the tert-butyl group.

Valine Moiety:

A carboxylic acid carbonyl carbon signal, typically found around 170-175 ppm.

Signals for the α-carbon, β-carbon, and the two non-equivalent methyl carbons of the isopropyl group. oregonstate.educompoundchem.com

The precise chemical shifts can vary depending on the solvent and temperature. Analysis of these spectra, often aided by 2D NMR techniques like COSY and HSQC, allows for unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound.
ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Pivaloyl -C(CH₃)₃~1.2Singlet (s)Characteristic intense signal for 9 protons. beilstein-journals.org
Valine -NH-~6.0 - 8.0Doublet (d)Shift is highly dependent on solvent and H-bonding. researchgate.net
Valine α-H~4.2 - 4.5Doublet of Doublets (dd)Couples to NH and β-H.
Valine β-H~2.1 - 2.3Multiplet (m)Couples to α-H and γ-protons.
Valine γ-CH₃~0.9 - 1.1Doublet (d)Two distinct doublets for diastereotopic methyls. rsc.org
Carboxyl -COOH>10Broad Singlet (br s)Often exchanges and may not be visible.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
CarbonExpected Chemical Shift (ppm)Notes
Pivaloyl C=O~178Amide carbonyl. rsc.org
Pivaloyl C(CH₃)₃~39Quaternary carbon.
Pivaloyl C(CH₃)₃~27Methyl carbons of tert-butyl group.
Valine COOH~174Carboxylic acid carbonyl. oregonstate.edu
Valine α-C~58Carbon attached to nitrogen.
Valine β-C~31Isopropyl methine carbon.
Valine γ-C~18, ~19Two distinct signals for diastereotopic methyls. compoundchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Two-Dimensional NMR Techniques (e.g., ROESY) for Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules by identifying through-bond and through-space correlations between nuclei. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for determining the spatial proximity of protons that are not directly connected by chemical bonds. acs.orgresearchgate.netresearchgate.net

In a ROESY experiment on this compound, cross-peaks indicate that two protons are close in space (typically within 5 Å). This is crucial for defining the molecule's preferred conformation. For instance, ROESY can reveal correlations between the protons of the bulky pivaloyl group's t-butyl moiety and the protons of the valine side chain (the isopropyl group) and the alpha-proton. The presence and intensity of these cross-peaks help to map the folding of the molecule, indicating whether the pivaloyl and valine side chains are oriented towards or away from each other. This information is fundamental for understanding how the pivaloyl protecting group influences the stereochemistry and spatial arrangement of the parent amino acid. researchgate.netchemrxiv.org

Table 1: Predicted ROESY Correlations for this compound

Proton Group 1Proton Group 2Expected CorrelationStructural Implication
Pivaloyl (t-butyl) HValine (α-H)PossibleIndicates proximity between the acyl group and the chiral center.
Pivaloyl (t-butyl) HValine (β-H)StrongSuggests a folded conformation where the side chains are near each other.
Pivaloyl (t-butyl) HValine (γ-CH₃) HStrongConfirms spatial closeness of the termini of the pivaloyl and valine groups.
Amide (N-H)Valine (α-H)StrongDefines the backbone conformation, consistent with peptide structures.
Amide (N-H)Valine (β-H)PossibleProvides further constraints on the side-chain orientation relative to the amide bond.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov It is an effective method for identifying key structural features and intermolecular interactions in N-acyl amino acids. core.ac.ukscielo.br

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The presence of the amide linkage, the carboxylic acid, and the alkyl side chains can be confirmed by specific vibrational frequencies. google.com

Key vibrational bands include:

N-H Stretching: The amide N-H stretch typically appears as a strong band. core.ac.uk

C-H Stretching: Bands corresponding to the stretching of sp³ C-H bonds in the pivaloyl and valine isopropyl groups are observed.

Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are expected. The amide I band (primarily C=O stretch of the amide) is one of the most intense and characteristic peaks. core.ac.uk The second C=O stretch arises from the carboxylic acid group.

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is another key indicator of the amide group. scielo.br

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
AmideN-H Stretch~3300 researchgate.net
Carboxylic AcidO-H Stretch2500-3300 (broad)
Alkyl GroupsC-H Stretch2870-2960
Carboxylic AcidC=O Stretch~1705 core.ac.uk
AmideC=O Stretch (Amide I)~1645 core.ac.uk
AmideN-H Bend (Amide II)~1580 scielo.br

FT-IR spectroscopy is highly sensitive to hydrogen bonding, which significantly influences the solid-state structure of amino acids and their derivatives. sci-hub.se In this compound, intermolecular hydrogen bonds can form between the N-H group of one molecule and the carbonyl oxygen (of either the amide or carboxylic acid) of a neighboring molecule. Additionally, the carboxylic acid groups can form strong hydrogen-bonded dimers.

These interactions cause a noticeable shift in the vibrational frequencies of the involved groups. Specifically, the N-H and O-H stretching bands shift to lower wavenumbers (red-shift) and become broader and more intense upon hydrogen bonding. core.ac.uk Similarly, the C=O stretching band of a hydrogen-bonded carbonyl group will also shift to a lower frequency compared to a "free" carbonyl group. osaka-u.ac.jp Analyzing these shifts provides direct evidence for the presence and strength of the hydrogen bonding network that stabilizes the crystal lattice.

Identification of Characteristic Functional Groups and Interactions

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. While this compound is colorless, meaning it does not absorb light in the visible region, it does exhibit absorption in the ultraviolet range due to the presence of carbonyl groups.

The primary chromophores in this compound are the carbonyl C=O double bonds of the amide and the carboxylic acid. These groups can undergo n → π* (an electron from a non-bonding n orbital is promoted to an anti-bonding π* orbital) and π → π* transitions. libretexts.org

n → π Transitions:* These are typically weak absorptions that occur at longer wavelengths (around 210-220 nm) for amides and carboxylic acids. libretexts.org

π → π Transitions:* These are much stronger absorptions that occur at shorter wavelengths, usually below 200 nm. libretexts.org

The UV spectrum is useful for confirming the presence of these carbonyl-containing functional groups. The position of the maximum absorbance (λmax) can be influenced by the solvent environment. researchgate.net While not as structurally informative as NMR or FT-IR for this particular molecule, UV-Vis spectroscopy is a fundamental technique for characterizing its electronic properties. core.ac.uk

Table 3: Predicted UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)Reference
Amide C=On → π~220Low libretexts.org
Carboxylic Acid C=On → π~210Low libretexts.org
Amide C=Oπ → π*< 200High libretexts.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis (tandem MS or MS/MS), offers valuable structural information. nih.gov For N-protected amino acids, electrospray ionization (ESI) is a common technique. niscpr.res.inbvsalud.org

The mass spectrum of this compound (Molecular Weight: 215.29 g/mol ) will show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 216. nist.gov Analysis of the fragment ions produced by collision-induced dissociation (CID) reveals the molecule's connectivity. nih.govdtic.mil

Characteristic fragmentation pathways for this compound would include:

Loss of the entire pivaloyl group or parts of it.

Decarboxylation (loss of CO₂) from the carboxylic acid terminus.

Cleavage of the amide bond.

Fragmentation of the valine side chain (loss of an isopropyl group). researchgate.net

These fragmentation patterns allow for unambiguous confirmation of the structure, distinguishing it from isomers and other related compounds. nih.gov

Table 4: Predicted Mass Spectrometry Data (ESI-MS/MS) for this compound

m/z ValueIon IdentityFragmentation Pathway
216[M+H]⁺Protonated parent molecule
159[M+H - C₄H₉]⁺Loss of a t-butyl radical from the pivaloyl group
116[Valine+H]⁺Cleavage of the amide bond
85[Pivaloyl]⁺Pivaloyl acylium ion
72[M+H - COOH - C₄H₉]⁺Loss of the carboxyl group and t-butyl radical
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a liquid solution by transferring them into the gas phase as intact ions. nih.gov It is particularly well-suited for polar, non-volatile compounds like N-acyl amino acids. In ESI-MS, neutral compounds like this compound can be readily ionized, typically through protonation in a positive ion mode, to form a pseudomolecular ion [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS or MS²) experiments on the [M+H]⁺ ion of this compound are used to induce fragmentation and obtain structural information. The fragmentation of N-acylated amino acids in ESI-MS is well-characterized. Common fragmentation pathways include the neutral loss of water (H₂O), the loss of the acyl group, and the formation of characteristic immonium ions. nih.govuow.edu.au For N-acylated amino acid methyl esters, fragmentation in positive ESI mode often shows the loss of water and methanol. beilstein-journals.org

For this compound (Molecular Weight: 201.28 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 202.2. The subsequent MS/MS fragmentation would be expected to yield several diagnostic product ions. Key fragmentations would include the neutral loss of the pivaloyl group (C₅H₉O, 85.07 Da) and the formation of the valine immonium ion. nih.govuow.edu.au

Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound [M+H]⁺

Precursor Ion (m/z)Proposed Fragment IonFormula of Neutral LossMass of Neutral Loss (Da)Fragment Ion (m/z)
202.2[M+H - H₂O]⁺H₂O18.01184.2
202.2Valine immonium ionC₅H₉NO₂115.0886.1
202.2[M+H - Pivalic Acid]⁺C₅H₁₀O₂102.13100.1
202.2[Pivaloyl Cation]⁺C₅H₉O85.0757.1
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. amazonaws.com Amino acids and their N-acyl derivatives are generally non-volatile due to their polar carboxyl and amino groups. sigmaaldrich.comnih.gov Therefore, a chemical derivatization step is required to convert them into volatile esters prior to GC-MS analysis. creative-proteomics.comnist.gov

For this compound, the carboxylic acid group must be esterified. Common derivatization procedures involve reaction with alcohols (e.g., methanol, isopropanol (B130326), isobutanol) in the presence of an acid catalyst to form the corresponding ester, such as a methyl, isopropyl, or isobutyl ester. nih.govjamstec.go.jp N-pivaloyl amino acid esters have been successfully analyzed using this methodology. jamstec.go.jpacs.org

Once derivatized, the compound is introduced into the gas chromatograph, where it is separated from other components before entering the mass spectrometer. In the mass spectrometer, electron ionization (EI) is typically used, which bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. nist.gov

The fragmentation pattern of a this compound ester is highly characteristic. The mass spectrum would be expected to show a molecular ion peak (M⁺), although it may be weak or absent. More prominent peaks result from specific fragmentation pathways. A key fragmentation is the loss of the tert-butyl group (C₄H₉•, 57 Da) from the pivaloyl moiety via alpha-cleavage, resulting in a prominent [M-57]⁺ ion. sigmaaldrich.com Other characteristic fragments include those related to the loss of the ester group and ions defining the valine structure. beilstein-journals.org For example, the analysis of N-pivaloyl isobutyl esters of amino acids has been shown to produce distinct mass fragmentation patterns useful for their identification. jamstec.go.jp

Table 2: Predicted GC-MS (EI) Fragmentation Data for this compound methyl ester

Proposed FragmentFormulaMass-to-Charge Ratio (m/z)Description
[M]⁺C₁₁H₂₁NO₃215.2Molecular Ion
[M-15]⁺C₁₀H₁₈NO₃200.2Loss of methyl radical (•CH₃)
[M-31]⁺C₁₀H₂₀NO₂184.2Loss of methoxy (B1213986) radical (•OCH₃)
[M-57]⁺C₇H₁₂NO₃158.1Loss of tert-butyl radical (•C(CH₃)₃)
[M-59]⁺C₉H₁₈N140.2Loss of carbomethoxy group (•COOCH₃)
102C₅H₁₀NO102.1Fragment containing the valine backbone
57C₄H₉57.1tert-butyl cation [C(CH₃)₃]⁺

Computational and Theoretical Studies of Pivaloyl L Valine Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling provide a powerful lens through which to examine the structure and energetics of pivaloyl-L-valine. These methods allow for a detailed exploration of the molecule's electronic landscape and conformational possibilities.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study the structural and electronic properties of crystalline L-valine, providing insights into its behavior under various conditions. nih.gov DFT calculations, particularly those that include van der Waals interactions, are crucial for accurately predicting the physicochemical properties of amino acid molecular crystals. nih.gov Studies on L- and DL-valine have shown that while their electronic properties are similar at zero pressure, they exhibit different responses to applied pressure, leading to varied molecular deformations. nih.gov

In the context of larger systems incorporating this compound, DFT has been used to predict the energy harvesting performance of amino acid single crystals, such as L-valine and L-arginine. frontiersin.org These calculations help in screening for high-performance, eco-friendly piezoelectric materials. frontiersin.org Furthermore, DFT is instrumental in understanding reaction mechanisms, as seen in studies of BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes, where it helps to clarify product distributions and structural variances. researchgate.net A comprehensive theoretical study using DFT was also conducted to elucidate the reaction pathway in a base-free synthesis of N-arylamides mediated by pivaloyl mixed anhydride (B1165640). researchgate.net

Conformational Landscape and Energy Minimization Studies

The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their corresponding potential energies. For amino acids like valine, the side chain conformation is a key determinant of its biological function. Molecular dynamics simulations of explicitly hydrated valine dipeptides and oligoalanine helices have been used to calculate the conformational probability distribution of the valine residue. nih.gov These simulations reveal that the most stable valine side-chain rotamer in an alpha-helix is consistent with what is observed in proteins of known conformation. nih.gov

The bulky pivaloyl group in this compound introduces significant steric hindrance, which drastically shapes its conformational landscape. The steric demands of the pivaloyl group can decrease the efficiency of certain chemical reactions, a factor that can be quantified through computational energy calculations. mpg.de For instance, in glycosylation reactions, the steric hindrance from two pivaloyl groups on a glycosyl cation was found to decrease the efficiency of remote participation. mpg.de

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are fundamental to the structure and function of molecular systems. In crystals of L-valine, hydrogen bonds play a crucial role in stabilizing the crystal lattice. frontiersin.org DFT calculations can predict the geometry of these hydrogen bond networks. frontiersin.org

In larger molecular complexes, the pivaloyl group can influence intermolecular interactions. For example, in a complex of mouse submaxillary renin with a decapeptide inhibitor containing a pivaloyl blocking group, the complex is stabilized by hydrogen bonds between the main chain of the inhibitor and the enzyme. nih.gov Additionally, all side-chains of the inhibitor are in van der Waals contact with groups in the enzyme. nih.gov The presence of the pivaloyl group can also lead to steric repulsion, which disfavors certain transition state geometries. rsc.org

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are indispensable for unraveling the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers.

Transition State Analysis of Pivaloyl-Mediated Reactions

Transition state analysis is a cornerstone of understanding reaction kinetics. The bulky pivaloyl group often plays a decisive role in determining the preferred transition state geometry. For instance, in the context of N-acyl-prolyl groups, the pivaloyl group excludes the possibility of certain transition states due to steric repulsion. rsc.org Semi-empirical modeling has shown that these disfavored transition states are higher in energy by about 11–12 kJ mol−1. rsc.org Computational studies have consistently suggested the dominance of a syn/exo transition state over an anti/endo one in these systems. rsc.org

In other reactions, such as those involving glycosyl cations, the pivaloyl group can participate remotely to form stabilized intermediates. mpg.de DFT calculations have shown that remote participation of a C4-pivaloyl group leading to dioxolenium structures is energetically favored over oxocarbenium structures where no such participation occurs. mpg.de The energy of the transition state leading to these intermediates can also be computed, providing a more complete picture of the reaction pathway. mpg.de

Thermodynamic and Kinetic Profiles of Synthetic Pathways

Computational chemistry allows for the determination of thermodynamic and kinetic profiles of reaction pathways, providing valuable information on reaction feasibility and rates. For the synthesis of L-valine, kinetic models have been developed to understand the reaction dynamics in organisms like Corynebacterium glutamicum. core.ac.uk These models incorporate allosteric regulation and thermodynamic constraints to provide quantitative predictions of fluxes and concentrations. core.ac.uk

In synthetic organic chemistry, computational studies can rationalize observed reactivity. For example, in glycosylation reactions, calculations have shown that remote participation of a C4-pivaloyl group is thermodynamically favored, which helps to explain the observed α-selectivity. mpg.de The relative energetics of transition states and products can be computed to explain their coexistence in experimental settings. mpg.de Furthermore, kinetic studies on the oxidative cleavage of L-valine have been used to determine activation and thermodynamic parameters, which support proposed reaction mechanisms. arcjournals.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound and its analogues, MD simulations provide critical insights into their conformational preferences and flexibility in different environments, which are key determinants of their biological activity and utility in peptidomimetic design.

Conformational Dynamics in Solution

While specific molecular dynamics studies focusing exclusively on the conformational dynamics of isolated this compound in solution are not extensively documented in publicly available research, the behavior of the pivaloyl group in related peptide systems allows for well-founded inferences. The bulky and sterically demanding nature of the pivaloyl (Piv) group significantly restricts the conformational freedom of the adjacent L-valine residue.

In solution, the pivaloyl group is expected to influence the torsional angles (phi, ψ) of the valine backbone, leading to a more defined set of accessible conformations compared to less bulky N-acyl groups like acetyl (Ac). Research on N-acyl capping groups in peptides has demonstrated that the pivaloyl group has a pronounced effect on the conformation of adjacent amino acids. researchgate.net For instance, studies on X-Pro-Pro-Gly-Tyr-NH2 peptides revealed that a pivaloyl cap is particularly effective at promoting a Polyproline II (PPII) helical conformation. researchgate.net The PPII helix is a left-handed helix that is prevalent in signaling proteins and is important for protein-protein interactions.

The table below summarizes the conformational propensities observed for different N-acyl capping groups on a proline-rich peptide, highlighting the unique influence of the pivaloyl group.

N-Acyl Group (X)Predominant Conformation InducedReference
Pivaloyl (Piv)Polyproline II (PPII) researchgate.net
Acetyl (Ac)Less pronounced PPII propensity researchgate.net
Formyl (For)Least pronounced PPII propensity researchgate.net

This strong conformational directing effect of the pivaloyl group suggests that in an aqueous environment, this compound would likely exhibit a reduced conformational ensemble, with a preference for extended or PPII-like structures to minimize steric clashes between the pivaloyl and the valine side chain.

Studies of this compound Analogues in Peptidomimetic Structures

The conformational constraints imposed by the pivaloyl group have been strategically utilized in the design of peptidomimetics. Molecular dynamics simulations have been instrumental in understanding how this compound analogues influence the structure of larger peptides, often to stabilize specific secondary structures like turns and helices.

One notable study involved the conformational analysis of the acyclic peptide, pivaloyl-D-Pro-L-Pro-L-Ala-N-methylamide. researchgate.net This peptide was found to adopt a highly folded conformation in the solid state, characterized by a type II' bend followed by a type I bend, which are stabilized by two intramolecular hydrogen bonds. researchgate.net Molecular dynamics simulations, in conjunction with NMR spectroscopy and X-ray crystallography, were used to confirm that this peptide has a propensity to exist in a 3(10) helical conformation in both chloroform (B151607) (CDCl3) and dimethyl sulfoxide (B87167) (DMSO-d6) solutions. researchgate.net

The 3(10) helix is a tight helical structure that is often found at the termini of alpha-helices and in other turn-like structures. The ability of the pivaloyl group, in concert with the D-Pro-L-Pro dipeptide, to enforce this conformation is a significant finding for the design of constrained peptides with predictable structures.

The following table details the key findings from the computational and experimental analysis of this pivaloyl-containing peptide analogue.

Peptide AnalogueExperimental MethodsComputational MethodsKey Conformational FindingReference
pivaloyl-D-Pro-L-Pro-L-Ala-N-methylamideNMR Spectroscopy, X-ray Crystallography, Circular DichroismMolecular Dynamics SimulationsPropensity for a 3(10) helical conformation in solution. researchgate.net

These findings underscore the utility of incorporating pivaloyl-amino acid residues into peptidomimetic structures to achieve desired conformational outcomes. The steric bulk of the pivaloyl group acts as a conformational lock, reducing the entropic penalty upon binding to a biological target and potentially enhancing binding affinity and specificity. The insights gained from such molecular dynamics simulations are crucial for the rational design of novel peptidomimetic drugs. nih.gov

Role in Supramolecular Chemistry and Advanced Material Applications

Self-Assembly and Supramolecular Architectures of L-Valine Derivatives

The spontaneous organization of molecules into ordered, large-scale structures through non-covalent interactions is a cornerstone of supramolecular chemistry known as self-assembly. dokumen.pub L-valine and its derivatives are well-regarded building blocks in this context, capable of forming intricate supramolecular architectures. This process is driven by a combination of interactions, including hydrogen bonding, hydrophobic effects, and van der Waals forces. researchgate.net

Derivatives of L-valine are known to self-assemble in aqueous solutions to form a variety of nanostructures and soft materials. The specific morphology of the resulting assembly is highly dependent on the molecular structure of the peptide building block and the surrounding environmental conditions.

Nanofibers and Hydrogels: Peptide amphiphiles, which consist of a hydrophobic tail and a hydrophilic head, can self-assemble into high-aspect-ratio nanofibers. researchgate.net These fibers, often stabilized by β-sheet formation through intermolecular hydrogen bonds, can entangle to create a three-dimensional network that traps water, resulting in the formation of a hydrogel. researchgate.net For instance, peptide sequences containing valine have shown a high propensity to form the β-sheets necessary for cylindrical nanofiber formation. researchgate.net

Vesicles: Under certain conditions, such as modification of the hydrophilic head group, L-valine derivatives can form spherical vesicles instead of nanotubes or fibers. jnsam.com These hollow structures are similar to liposomes and have potential applications in encapsulation and delivery systems. The balance between the hydrophobic and hydrophilic portions of the molecule is a critical determinant of the final assembled structure. jnsam.com

The introduction of a pivaloyl group to the L-valine molecule significantly modifies its self-assembly behavior. The pivaloyl group is a bulky, sterically hindering moiety with a tert-butyl structure. evitachem.com

Steric Hindrance: This bulkiness imposes conformational constraints on the molecule, influencing how it packs with its neighbors in a supramolecular assembly. This can direct the formation of specific, well-defined architectures.

Stereochemical Control: In more complex systems, such as stereodynamic biphenyl (B1667301) ligands, the pivaloyl-L-valine unit acts as a chiral selector. researchgate.net Its presence can control the rotational preference (atropisomerism) of the biphenyl axis through non-covalent interactions like hydrogen bonds, effectively locking the structure into a preferred stereochemical arrangement. researchgate.netresearchgate.net This demonstrates how the pivaloyl modification can be used to translate molecular-level chirality into macroscopic structural order. researchgate.net

Formation of Nanostructures and Soft Materials (e.g., Gels, Vesicles)

Host-Guest Interactions and Molecular Recognition Studies

Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is a central theme in supramolecular chemistry. siesascs.edu.in this compound serves as an important chiral guest molecule in studies aimed at understanding and designing synthetic receptors with high selectivity.

Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for a wide range of guest molecules in aqueous solutions. nih.govnih.gov The formation of an inclusion complex involves the encapsulation of a guest, or a part of it, within the host's cavity.

The interaction between a host like β-cyclodextrin and a guest like this compound is driven by several non-covalent forces. The bulky and nonpolar pivaloyl group is expected to fit snugly into the hydrophobic cavity of the cyclodextrin (B1172386) to achieve a more stable, lower-energy state by displacing "high-energy" water molecules. nih.gov This hydrophobic interaction is the primary driving force for complexation. Additionally, hydrogen bonds can form between the carboxyl and amide groups of the valine moiety and the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the complex. The formation of such host-guest complexes can alter the physicochemical properties of the guest molecule, such as its water solubility. nih.gov

Table 1: Key Interactions in this compound-Cyclodextrin Complexation

Interaction TypeDescriptionParticipating Moieties
Hydrophobic Interaction The primary driving force where the nonpolar guest moiety is encapsulated within the nonpolar host cavity to minimize contact with water.Pivaloyl group (guest) and Cyclodextrin cavity (host)
Hydrogen Bonding Formation of hydrogen bonds between polar groups on the host and guest, providing additional stability and orientational specificity.Carboxyl/Amide groups (guest) and Hydroxyl groups (host)
Van der Waals Forces Weak, short-range attractive forces between the guest molecule and the inner surface of the cyclodextrin cavity.All atoms of the guest and the host cavity

Chiral recognition is the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest. siesascs.edu.in This process is fundamental to many biological systems and has significant applications in enantioselective separations and catalysis. This compound, as a chiral entity, is frequently used to test the efficacy of synthetic chiral receptors.

The mechanism of chiral recognition relies on the formation of diastereomeric host-guest complexes that have different association stabilities. For a receptor to distinguish between L- and D-enantiomers, it must engage in at least three points of interaction with the guest, creating a distinct energetic and spatial fit for each enantiomer (Easson-Stedman model). In the case of this compound, these interactions can involve hydrogen bonds, ionic interactions, and steric repulsion. A synthetic receptor designed with a specific chiral cavity will bind more strongly to one enantiomer over the other due to a better geometric and electronic complementarity, resulting in a measurable difference in their binding constants. mdpi.comresearchgate.net Studies on synthetic receptors have demonstrated their ability to recognize N-protected amino acids, with recognition factors (the ratio of binding constants, K_L/K_D) varying based on the specific structures of the host and guest. mdpi.commdpi.com

Table 2: Representative Chiral Recognition of N-Protected Amino Acids by Synthetic Receptors

Host Receptor TypeGuest Amino Acid DerivativeRecognition Factor (K_D/K_L or K_L/K_D)Source
Thiourea-based receptor with anthracene (B1667546) platformN-Boc-Valine2.07 mdpi.comresearchgate.net
Thiourea-based receptor with anthracene platformN-Boc-Phenylalanine2.42 mdpi.comresearchgate.net
Receptor with tert-butoxycarbonyl (Boc) groupN-Boc-Leucine3.16 mdpi.com

Note: Data represents findings for structurally related N-protected amino acids, illustrating the principles of chiral recognition applicable to this compound.

Inclusion Complexation with Macrocyclic Hosts (e.g., Cyclodextrins)

Integration into Functional Materials

The principles of self-assembly and molecular recognition involving this compound and related derivatives are being harnessed to create advanced functional materials. The ability to control supramolecular architecture and introduce specific recognition capabilities allows for the design of materials with tailored properties.

Chiral Stationary Phases: The capacity for chiral recognition makes this compound a valuable component in the creation of chiral stationary phases for high-performance liquid chromatography (HPLC). researchgate.net By immobilizing a chiral selector that preferentially binds to one enantiomer, these materials can effectively separate racemic mixtures.

Supramolecular Catalysts: this compound can be incorporated into ligand scaffolds to create "smart" catalysts. researchgate.net In such systems, the chiral unit can influence the stereochemical outcome of a reaction, for example, by controlling the conformation of a flexible catalyst framework through non-covalent interactions to achieve high enantioselectivity in asymmetric hydrogenation. researchgate.net

Responsive Materials: The self-assembly of L-valine derivatives into soft materials like hydrogels can be designed to be responsive to external stimuli. rsc.org The specific recognition events at the molecular level can be amplified into a macroscopic change, such as a sol-gel transition, enabling the development of sensors and smart delivery systems.

Influence on Crystal Growth and Properties for Material Science

The field of material science has seen a growing interest in the controlled crystallization of organic compounds to develop materials with specific and enhanced properties. Crystal growth is a critical process involving a controlled phase transformation from a solution or melt to a solid crystalline state. nasa.govsemi.ac.cn The characteristics of the resulting crystal, such as its morphology, size, and defect density, are highly dependent on the growth conditions and the intrinsic properties of the molecule being crystallized. nasa.govprincetonscientific.com

L-valine and its derivatives, including this compound, have been the subject of research in crystal growth for applications in nonlinear optics (NLO) and other material science domains. Amino acids are promising for NLO applications because they tend to crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation (SHG). scholarsresearchlibrary.comijsrst.com The presence of both a proton-donating carboxyl group and a proton-accepting amino group facilitates the formation of hydrogen-bonded networks, which can lead to desirable crystal symmetries. scholarsresearchlibrary.com

Studies on L-valine-containing crystals have demonstrated their potential in NLO applications. For instance, L-valine cadmium chloride monohydrate (LVCC) crystals, grown by slow evaporation, exhibit an SHG efficiency that is 0.99 times that of the standard potassium dihydrogen phosphate (B84403) (KDP) crystal. scholarsresearchlibrary.com Similarly, L-valine hydrochloride monohydrate (VHM) has an SHG efficiency 0.3 times that of KDP. researchgate.net The introduction of different functional groups to the L-valine molecule, such as the pivaloyl group in this compound, can influence the crystal packing and, consequently, its physical properties. The bulky pivaloyl group introduces steric hindrance that can affect intermolecular interactions and the resulting crystal lattice. evitachem.com

The table below summarizes the properties of some L-valine-based crystals.

CrystalGrowth MethodSHG Efficiency (relative to KDP)Key Findings
L-valine cadmium chloride monohydrate (LVCC)Slow evaporation0.99Possesses a wide optical transmission window. scholarsresearchlibrary.com
L-valine hydrochloride monohydrate (VHM)Slow evaporation0.3Exhibits high thermal stability. researchgate.net
L-valine picrate (B76445) (LVP)Aqueous solutionNot specifiedShows good mechanical strength. ijsrst.com
L-valineNot specifiedNot specifiedPredicted to have piezoelectric voltage constants ranging from 2 to 62 mV m/N. frontiersin.org

KDP: Potassium Dihydrogen Phosphate

Research into the crystal growth of L-valine and its derivatives aims to understand how modifications to the molecular structure and variations in growth conditions can be used to tailor the material properties for specific technological applications. nasa.govprincetonscientific.comyu.edu.jo

Engineered Peptidic Scaffolds with this compound Analogues

Peptidic scaffolds are fundamental structures in the design of novel biomaterials and therapeutics. nih.govnih.gov These scaffolds often mimic natural peptide conformations, such as reverse turns and β-hairpins, which are crucial for molecular recognition and biological activity. researchgate.net The incorporation of modified amino acids, including analogues of this compound, into these scaffolds allows for the precise control of their structure, stability, and function. broadinstitute.orgmdpi.com

The pivaloyl group, a bulky and sterically hindering moiety, can be strategically employed in peptide design. evitachem.com When attached to an amino acid like L-valine, it can influence the conformational preferences of the peptide backbone. This steric hindrance can be used to stabilize specific secondary structures, such as β-turns, which are common motifs in bioactive peptides. researchgate.net For example, in the synthesis of complex natural products like cyclosporin (B1163) A, specific peptide residues are believed to act as a scaffolding domain, maintaining the geometry of the binding domain. broadinstitute.org The introduction of sterically demanding groups can help to enforce such a scaffold-like conformation.

The development of synthetic strategies, such as solid-phase peptide synthesis (SPPS), has enabled the efficient creation of peptide libraries with diverse functionalities. nih.govacs.org This allows for the systematic investigation of how different amino acid analogues impact the properties of the resulting peptidic scaffolds. The use of unnatural amino acids and protecting groups is a key aspect of modern peptide chemistry, allowing for the creation of peptidomimetics with enhanced stability and biological activity. mdpi.com

The table below provides examples of how modified amino acids and specific peptide sequences are used to create structured peptidic scaffolds.

Scaffold TypeKey Components/ModificationsResulting Structure/Function
Reverse-Turn MimicCyclic tetrapeptides with heterochiral dipeptides (e.g., D-Pro-L-Pro)Constrains the peptide to a reverse-turn conformation. researchgate.net
β-Hairpin MimeticL-proline-D-proline scaffoldStabilizes a β-hairpin conformation, as seen in Murepavadin. mdpi.com
Cyclized PeptidesIncorporation of azide-containing amino acids for click chemistryAllows for controlled cyclization to create scaffolds of varying size and hydrophilicity. mdpi.com
Conformationally Constrained PeptidesUse of N-methylation or bulky protecting groups like pivaloylCan induce local cis geometry and stabilize specific secondary structures. researchgate.netbroadinstitute.org

The engineering of peptidic scaffolds with this compound analogues and other modified amino acids is a promising area of research for the development of new materials and therapeutics with tailored properties. broadinstitute.orgmdpi.com

Advanced Analytical Methodologies and Derivatization Strategies for Pivaloyl L Valine Research

Development of Derivatization Procedures for Advanced Characterization

Derivatization is a critical preparatory step in the analysis of amino acids like L-valine, which are typically non-volatile. By converting them into more volatile and thermally stable derivatives, their analysis by gas chromatography is made possible. The pivaloyl group, in particular, offers distinct advantages for chromatographic separation and isotopic analysis.

N-Pivaloyl Esters for Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)

The use of N-pivaloyl-isopropyl (Pv/iPr) esters has been identified as a superior method for the gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) analysis of amino acids, providing enhanced chromatographic resolution compared to other derivatives like N-acetyl n-propyl esters. jamstec.go.jp This derivatization strategy is a two-step process. Initially, the amino acid's carboxyl group is esterified, a common procedure involves using a mixture of isopropanol (B130326) and thionyl chloride. Following esterification, the amino group is acylated using pivaloyl chloride, often in a solvent like dichloromethane, to form the final N-pivaloyl ester derivative. jamstec.go.jp This method is suitable for the analysis of a range of protein L-amino acids, including valine. jamstec.go.jp

The derivatization to N-pivaloyl esters is not only applicable to L-valine but also to a broader spectrum of amino acids, enabling comprehensive studies of amino acid profiles in various samples. jamstec.go.jpnih.gov The choice of the pivaloyl group and isopropyl ester is strategic, aiming to produce a derivative with optimal volatility and chromatographic properties for separation from other amino acids in a mixture. jamstec.go.jp

Optimization of Reaction Yields and Chromatographic Resolution for Isotope Analysis

Achieving high reaction yields and sharp chromatographic resolution is paramount for precise and accurate isotope analysis. The derivatization procedure for creating N-pivaloyl-isopropyl esters has been optimized to this end. The esterification step is typically conducted at 110°C for 2 hours, followed by evaporation of the reagents. jamstec.go.jp The subsequent pivaloylation reaction is also carried out at 110°C for 2 hours. jamstec.go.jp

For the subsequent GC/C/IRMS analysis, instrumental parameters are fine-tuned to ensure the integrity of the isotopic data. Key optimized parameters include a high combustion furnace temperature, which should be above 925°C, and a low carrier gas flow rate, typically in the range of 0.8 to 1.4 mL per minute. jamstec.go.jp Adherence to these optimized conditions allows for an analytical error in isotope analysis of better than 0.3–0.7‰ for sample amounts as low as 30 ng of nitrogen. jamstec.go.jp Furthermore, the selection of the gas chromatography column is crucial, with polymethylsiloxane stationary phases containing cyano and phenyl groups or polyethylene (B3416737) glycol stationary phases being recommended. jamstec.go.jp

Table 1: Optimized Derivatization and GC/C/IRMS Conditions for Pivaloyl-L-valine Analysis

Parameter Condition
Derivatization
Esterification Reagent Isopropanol/Thionyl Chloride (4/1, v/v)
Esterification Temperature 110°C
Esterification Time 2 hours
Acylation Reagent Pivaloyl Chloride/Dichloromethane (1/1, v/v)
Acylation Temperature 110°C
Acylation Time 2 hours
GC/C/IRMS
Combustion Temperature >925°C
Carrier Gas Flow Rate 0.8–1.4 mL/min
Recommended GC Column Polymethylsiloxane with cyano/phenyl groups or Polyethylene glycol

Compound-Specific Isotope Analysis

Compound-specific isotope analysis (CSIA) of amino acids provides a more detailed understanding of biogeochemical processes than bulk isotope analysis. By measuring the isotopic composition of individual amino acids like L-valine, researchers can trace metabolic pathways and nutrient flows.

Nitrogen Isotope Analysis (δ¹⁵N) of Amino Acid Stereoisomers

A novel analytical method has been developed for the compound-specific nitrogen isotope analysis of amino acid enantiomers, such as D- and L-valine. acs.org This technique utilizes a diastereomeric derivatization approach. The amino acids are esterified with an optically active alcohol, either (R)-(-)-2-butanol or (S)-(+)-2-butanol, followed by acylation with pivaloyl chloride to form N-pivaloyl-(R,S)-2-butyl esters. acs.org This method offers the significant advantage of enabling chiral separation on a standard, non-chiral gas chromatography column. acs.orgjamstec.go.jp

This approach has been successfully applied to determine the δ¹⁵N values of D- and L-alanine in bacterial peptidoglycan, revealing significant isotopic differences between the stereoisomers. acs.org For instance, in Staphylococcus staphylolyticus, the δ¹⁵N of D-alanine was found to be 19.2 ± 0.5‰, while L-alanine was 21.3 ± 0.8‰. acs.org This analytical strategy, which is applicable to valine, opens avenues for investigating enzymatic reaction pathways and the origins of amino acid chirality in various organisms. acs.orgjamstec.go.jp

Carbon Isotope Analysis (δ¹³C) in Biosynthetic and Diagenetic Studies

For carbon isotope analysis, N-pivaloyl-isopropyl (NPP) esters of amino acids are analyzed by GC-C-IRMS to probe biosynthetic and diagenetic pathways. researchgate.netnih.gov This method demonstrates good reproducibility, with a mean reproducibility of the derivatization and analysis reported at 0.45‰. nih.gov

A critical aspect of this analysis is the need to correct for kinetic isotope effects that occur during the derivatization process. researchgate.netnih.gov An empirical correction factor is determined for each amino acid to calculate the original δ¹³C value of the underivatized molecule. nih.gov For most N-pivaloyl-isopropyl amino acid esters, this correction factor ranges from -1.13‰ to -2.52‰. nih.gov The ability to obtain precise δ¹³C values for individual amino acids, including valine, provides a powerful tool for tracing carbon sources and metabolic processing in ecological and geological systems. researchgate.netd-nb.info

Table 2: Isotopic Correction Factors for δ¹³C Analysis of N-Pivaloyl-Isopropyl (NPP) Amino Acid Esters

Amino Acid Derivative Empirical Correction Factor (‰)
N-Pivaloyl-isopropyl esters (general) -1.13 to -2.52

Chromatographic and Spectrometric Coupling Techniques for Complex Mixture Analysis

The coupling of gas chromatography with isotope ratio mass spectrometry (GC-IRMS) is a cornerstone technique for the analysis of complex mixtures containing this compound and other amino acid derivatives. vliz.benih.gov The GC component separates the individual derivatized amino acids from the mixture, after which they are combusted online to gases like CO₂ and N₂, whose isotopic ratios are then measured by the IRMS. d-nb.info

The use of N-pivaloyl-isopropyl (NPIP) esters is particularly advantageous for this application, as it allows for the baseline separation of numerous individual amino acids on a nonpolar GC column, such as one with a DB-5ms stationary phase. nih.gov This high-resolution separation is essential for preventing peak overlap, which can lead to inaccurate isotope ratio measurements. d-nb.info The combination of GC separation with the high precision and sensitivity of IRMS makes it possible to determine the isotopic composition of amino acids even in minute amounts from complex biological and environmental samples. nih.govresearchgate.net This powerful analytical setup has been instrumental in advancing our understanding of food webs, nitrogen cycling, and biosynthetic pathways. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of amino acids and their derivatives, including this compound. advion.com This method offers high sensitivity and selectivity, allowing for both qualitative and quantitative analysis. sciex.com

In a typical LC-MS setup for amino acid analysis, a reversed-phase column, such as a C18 column, is often employed. nih.gov The mobile phase composition is optimized to achieve good separation of the analytes. nih.gov For instance, a gradient elution with a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium (B1175870) formate) is commonly used. advion.com The mass spectrometer, often an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer, provides mass-to-charge ratio information, enabling precise identification and quantification of the compounds. biorxiv.org

Key Research Findings from LC-MS Analysis:

Method Development: Researchers have developed robust LC-MS/MS methods for the simultaneous quantification of multiple amino acids, including valine, in complex matrices like human plasma. nih.gov These methods often involve simple sample preparation steps like protein precipitation. nih.gov

Sensitivity and Linearity: LC-MS methods demonstrate excellent linearity and low limits of detection, often in the femtomole range, making them suitable for trace analysis. sciex.com

Isobaric Separation: LC-MS can effectively separate isobaric amino acids like leucine (B10760876) and isoleucine, which have the same mass but different structures. sciex.comchromatographyonline.com

Table 1: Example LC-MS Parameters for Amino Acid Analysis

ParameterValueReference
Column Supelco Ascentis® Express C18, 3.0 mm i.d. × 150 mm, 2.7 μm nih.gov
Mobile Phase Isocratic elution nih.gov
Flow Rate 0.4 mL/min nih.gov
Ionization Positive Electrospray Ionization (ESI) nih.gov
Detection Multiple Reaction Monitoring (MRM) nih.gov

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another cornerstone technique for analyzing volatile and semi-volatile compounds, including derivatized amino acids. mdpi.com For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility for GC analysis. sigmaaldrich.com

Common derivatization procedures for GC-MS analysis of amino acids involve esterification of the carboxylic acid group followed by acylation of the amine group. wvu.edu For instance, N-pivaloyl derivatives can be formed for this purpose. acs.org The resulting volatile derivatives are then separated on a GC column, often a nonpolar or medium-polarity column, and detected by a mass spectrometer. wvu.eduacs.org

Key Research Findings from GC-MS Analysis:

Derivatization Efficiency: Various derivatization reagents are used, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a common choice for creating trimethylsilyl (B98337) (TMS) derivatives. wvu.edu The derivatization conditions, such as temperature and reaction time, are optimized to ensure complete reaction. sigmaaldrich.comwvu.edu

Metabolomics Studies: GC-MS is extensively used in metabolomics to profile a wide range of metabolites, including amino acids and their derivatives, in biological samples. mdpi.com For example, it has been used to identify and quantify metabolites of valine, such as ketoisovaleric acid. mdpi.com

Flavor and Aroma Analysis: In food science, GC-MS is instrumental in identifying volatile compounds that contribute to the flavor and aroma of products, where amino acid metabolism plays a significant role. nih.gov

Table 2: Example GC-MS Derivatization and Analysis Parameters for Amino Acids

ParameterValue/ProcedureReference
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in acetonitrile wvu.edu
Derivatization Conditions Heated at 100 °C for 30-60 minutes wvu.edu
GC Column Capillary column (e.g., HP-FFAP) nih.gov
Carrier Gas Helium or Nitrogen mdpi.comnih.gov
Injector Temperature 200-250 °C mdpi.comnih.gov
MS Ionization Electron Impact (EI) mdpi.com

Advanced Methodologies for Enantiomeric Purity Assessment

Determining the enantiomeric purity of chiral compounds like this compound is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. mdpi.com

Diastereomer Separation Techniques for Chiral Analysis

An indirect method for chiral separation involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. chromatographyonline.comresearchgate.net These diastereomers, having different physical properties, can then be separated using standard achiral chromatography techniques like HPLC or GC. chromatographyonline.comresearchgate.netsigmaaldrich.com

A notable strategy involves the derivatization of amino acid enantiomers with an optically active alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol, followed by acylation with a reagent like pivaloyl chloride to form N-pivaloyl-(R, S)―2-butyl esters. jamstec.go.jp This method allows for the separation of the resulting diastereomers on a non-chiral GC column. acs.orgjamstec.go.jp

Key Research Findings in Diastereomer Separation:

Method Versatility: This approach avoids the need for expensive chiral stationary phase columns and can be performed at high temperatures. jamstec.go.jp

Elution Order Control: The elution order of the diastereomers can be controlled by selecting either the (R) or (S) enantiomer of the chiral derivatizing alcohol. acs.org

Application in Isotope Analysis: This technique has been successfully applied in enantiomer-specific isotope analysis (ESIA) to study the origins and metabolic pathways of D- and L-amino acids. jamstec.go.jp

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic methods offer alternative and often rapid means for determining the enantiomeric excess (e.e.) of a chiral sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. royalsocietypublishing.orgresearchgate.net The intensity of the CD signal is directly proportional to the concentration of the enantiomer, allowing for the quantification of L- and D-amino acids in a mixture. royalsocietypublishing.orgresearchgate.net This method is simple, rapid, and does not require chiral reagents or columns. royalsocietypublishing.org

Vibrational Optical Activity (VOA): Techniques like Raman Optical Activity (ROA) have emerged as highly sensitive and non-destructive methods for analyzing chiral molecules in solution. mdpi.com ROA can achieve high accuracy in determining enantiomeric excess. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful and versatile tool for chiral analysis. mdpi.com The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers, allowing for their quantification and the determination of enantiomeric excess. mdpi.com

Table 3: Comparison of Spectroscopic Methods for Enantiomeric Excess Determination

MethodPrincipleAdvantages
Circular Dichroism (CD) Differential absorption of circularly polarized light. royalsocietypublishing.orgresearchgate.netRapid, simple, no need for chiral reagents/columns. royalsocietypublishing.org
Raman Optical Activity (ROA) Measures vibrational optical activity. mdpi.comHigh accuracy, non-destructive. mdpi.com
Nuclear Magnetic Resonance (NMR) Uses chiral solvating or derivatizing agents to induce chemical shift differences. mdpi.comEffective, reliable, versatile. mdpi.com

Q & A

Q. What are the recommended spectroscopic methods for characterizing Pivaloyl-L-valine, and how should data interpretation be approached?

  • Methodological Answer : this compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) . For NMR, dissolve the compound in deuterated solvents (e.g., DMSO-d6) and analyze chemical shifts to confirm the pivaloyl group (characteristic tert-butyl peak at ~1.2 ppm) and valine backbone (amide protons at 6.5–8.5 ppm). MS (ESI or MALDI-TOF) can validate molecular weight. Always cross-reference observed peaks with literature data for analogous compounds . For purity assessment, use HPLC with a reverse-phase C18 column and UV detection at 210–220 nm .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

  • Methodological Answer : Store this compound in a desiccator at 4°C to prevent hydrolysis of the pivaloyl moiety. Avoid exposure to moisture, heat (>25°C), and acidic/basic conditions. For long-term storage, use amber vials under inert gas (N₂/Ar). Monitor stability via periodic TLC or HPLC to detect decomposition products (e.g., free valine or pivalic acid) .

Q. What experimental protocols are recommended for synthesizing this compound, and what are common pitfalls?

  • Methodological Answer : A typical synthesis involves Schotten-Baumann acylation : react L-valine with pivaloyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions (pH 9–10). Key steps:
  • Maintain strict temperature control (0–5°C) to minimize racemization.
  • Use a molar excess of pivaloyl chloride (1.2–1.5 eq) for complete conversion.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Common pitfalls include incomplete acylation (detected by residual valine in NMR) and emulsion formation during extraction. Validate product purity via melting point and chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or stereochemical variations. To address this:

Replicate conditions : Ensure identical solvent, temperature, and concentration as cited studies.

Cross-validate techniques : Compare NMR data with X-ray crystallography (if crystals are obtainable) or computational simulations (DFT for predicted chemical shifts).

Analyze enantiomeric purity : Use chiral columns or optical rotation measurements to rule out racemization .

Review synthetic protocols : Trace impurities (e.g., unreacted starting materials) may skew data. Re-run reactions under optimized conditions .

Q. What experimental design strategies are effective for studying the pH-dependent stability of this compound?

  • Methodological Answer : Design a kinetic study across a pH range (2–12) using buffered solutions (e.g., HCl/KCl for pH 2, phosphate buffers for pH 7–8).

Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours.

Analytical methods : Quantify degradation via HPLC-UV (monitor valine release) or LC-MS for intermediate products.

Data modeling : Fit degradation curves to first-order kinetics to calculate half-lives (t₁/₂).
Include controls (e.g., unbuffered solutions) to assess buffer-specific effects. Statistical validation (ANOVA) is critical for reproducibility .

Q. How can researchers optimize the yield of this compound in large-scale synthesis while minimizing side reactions?

  • Methodological Answer : For scale-up:
  • Use flow chemistry to enhance heat dissipation and reduce local concentration gradients.
  • Replace Schotten-Baumann with mixed anhydride methods (e.g., pivaloyl chloride with ethyl chloroformate) for better reactivity control.
  • Implement in-line IR spectroscopy to monitor reaction progress and terminate at optimal conversion.
    Post-synthesis, employ crystallization screening (polymorph prediction via PXRD) to improve yield. Compare yields across solvent systems (e.g., THF/water vs. acetonitrile/water) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model the energy landscape of coupling reactions (e.g., with EDC/HOBt). Focus on:
  • Activation energies for acylation vs. hydrolysis pathways.
  • Solvent effects (PCM models for water/organic mixtures).
  • Steric parameters : The bulky pivaloyl group may hinder nucleophilic attack; simulate transition states using software like Gaussian or ORCA. Validate predictions with experimental kinetic data .

Data Analysis & Reporting

Q. How should researchers address discrepancies between theoretical and observed chromatographic retention times for this compound?

  • Methodological Answer : Discrepancies may stem from column aging, mobile phase composition, or ion-pairing effects. To resolve:

Calibrate the system : Use a reference standard (e.g., commercial this compound) under identical conditions.

Adjust mobile phase : Add ion-pair reagents (e.g., 0.1% TFA) to improve peak symmetry.

Replicate analyses : Perform triplicate runs to rule out instrumental drift. Report retention times with ±SD and column lot numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.